Cas no 2229602-02-0 (5-(4-bromo-2-nitrophenyl)-1,3-oxazolidin-2-one)
5-(4-bromo-2-nitrophenyl)-1,3-oxazolidin-2-one Chemical and Physical Properties
Names and Identifiers
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- 5-(4-bromo-2-nitrophenyl)-1,3-oxazolidin-2-one
- 2229602-02-0
- EN300-1925235
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- Inchi: 1S/C9H7BrN2O4/c10-5-1-2-6(7(3-5)12(14)15)8-4-11-9(13)16-8/h1-3,8H,4H2,(H,11,13)
- InChI Key: POSBWJRRUZYFGQ-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=1)[N+](=O)[O-])C1CNC(=O)O1
Computed Properties
- Exact Mass: 285.95892g/mol
- Monoisotopic Mass: 285.95892g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 306
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 84.2Ų
5-(4-bromo-2-nitrophenyl)-1,3-oxazolidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1925235-0.05g |
5-(4-bromo-2-nitrophenyl)-1,3-oxazolidin-2-one |
2229602-02-0 | 0.05g |
$924.0 | 2023-09-17 | ||
| Enamine | EN300-1925235-0.1g |
5-(4-bromo-2-nitrophenyl)-1,3-oxazolidin-2-one |
2229602-02-0 | 0.1g |
$968.0 | 2023-09-17 | ||
| Enamine | EN300-1925235-0.25g |
5-(4-bromo-2-nitrophenyl)-1,3-oxazolidin-2-one |
2229602-02-0 | 0.25g |
$1012.0 | 2023-09-17 | ||
| Enamine | EN300-1925235-0.5g |
5-(4-bromo-2-nitrophenyl)-1,3-oxazolidin-2-one |
2229602-02-0 | 0.5g |
$1056.0 | 2023-09-17 | ||
| Enamine | EN300-1925235-1.0g |
5-(4-bromo-2-nitrophenyl)-1,3-oxazolidin-2-one |
2229602-02-0 | 1g |
$1100.0 | 2023-06-01 | ||
| Enamine | EN300-1925235-2.5g |
5-(4-bromo-2-nitrophenyl)-1,3-oxazolidin-2-one |
2229602-02-0 | 2.5g |
$2155.0 | 2023-09-17 | ||
| Enamine | EN300-1925235-5.0g |
5-(4-bromo-2-nitrophenyl)-1,3-oxazolidin-2-one |
2229602-02-0 | 5g |
$3189.0 | 2023-06-01 | ||
| Enamine | EN300-1925235-10.0g |
5-(4-bromo-2-nitrophenyl)-1,3-oxazolidin-2-one |
2229602-02-0 | 10g |
$4729.0 | 2023-06-01 | ||
| Enamine | EN300-1925235-1g |
5-(4-bromo-2-nitrophenyl)-1,3-oxazolidin-2-one |
2229602-02-0 | 1g |
$1100.0 | 2023-09-17 | ||
| Enamine | EN300-1925235-5g |
5-(4-bromo-2-nitrophenyl)-1,3-oxazolidin-2-one |
2229602-02-0 | 5g |
$3189.0 | 2023-09-17 |
5-(4-bromo-2-nitrophenyl)-1,3-oxazolidin-2-one Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on 5-(4-bromo-2-nitrophenyl)-1,3-oxazolidin-2-one
Research Briefing on 5-(4-bromo-2-nitrophenyl)-1,3-oxazolidin-2-one (CAS: 2229602-02-0)
This research briefing provides an in-depth analysis of the latest developments surrounding the compound 5-(4-bromo-2-nitrophenyl)-1,3-oxazolidin-2-one (CAS: 2229602-02-0), a molecule of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a key intermediate in the synthesis of novel bioactive compounds, particularly in the development of antimicrobial and anticancer agents.
The compound's unique structural features, including the oxazolidin-2-one core and the bromo-nitrophenyl moiety, have been the focus of several synthetic and mechanistic studies. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility as a precursor in the synthesis of oxazolidinone derivatives with potent inhibitory activity against bacterial ribosomes, suggesting potential applications in addressing antibiotic resistance.
Recent advancements in synthetic methodologies have improved the efficiency of producing 5-(4-bromo-2-nitrophenyl)-1,3-oxazolidin-2-one, with a particular emphasis on green chemistry approaches. A study published in Organic Process Research & Development (2024) reported a novel catalytic system that reduces reaction times by 40% while maintaining high yields (>85%), addressing previous challenges in scalability.
Pharmacological investigations have revealed interesting structure-activity relationships (SAR) for derivatives of this compound. Research teams at multiple institutions have identified that modifications at the 5-position of the oxazolidinone ring can significantly alter biological activity, with some analogs showing promising selectivity profiles against specific cancer cell lines in preliminary in vitro studies.
The compound's mechanism of action appears to be multifaceted. While initial studies focused on its potential as a protein synthesis inhibitor, recent work suggests additional interactions with cellular redox systems, possibly related to the nitro group's electron-accepting properties. This dual mechanism could explain the broad spectrum of activity observed in some derivative compounds.
Current challenges in the field include optimizing the compound's pharmacokinetic properties and reducing potential toxicity concerns associated with the nitroaromatic moiety. Several research groups are actively working on prodrug strategies and formulation approaches to address these limitations while maintaining the compound's therapeutic potential.
Looking forward, the versatility of 5-(4-bromo-2-nitrophenyl)-1,3-oxazolidin-2-one as a synthetic building block continues to attract significant research interest. Its applications extend beyond traditional pharmaceutical development, with emerging uses in chemical biology probes and targeted drug delivery systems. The compound's future research trajectory appears promising, with multiple patent applications filed in the past year covering novel derivatives and therapeutic applications.
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